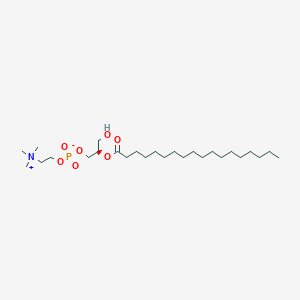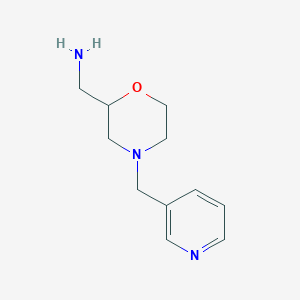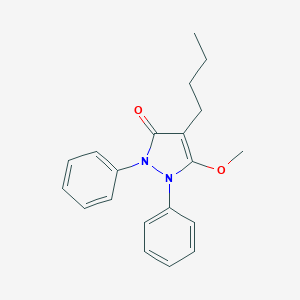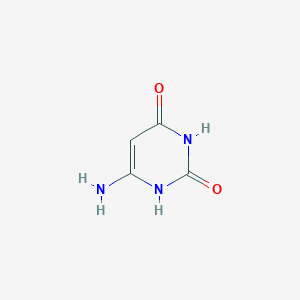
2-Stearoyl-sn-glycero-3-phosphocholine
Overview
Description
2-Stearoyl-sn-glycero-3-phosphocholine is a type of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes. This compound is characterized by the presence of an octadecanoyl group (a fatty acid chain) attached to the glycerol backbone at the sn-2 position, and a phosphocholine group attached at the sn-3 position. Phosphatidylcholines are essential for the structural integrity and functionality of cell membranes.
Mechanism of Action
Target of Action
2-Octadecanoyl-sn-glycero-3-phosphocholine, also known as a phosphatidylcholine, is a type of phospholipid that plays a crucial role in the structure and function of biological membranes . It is a metabolite produced during a metabolic reaction in a mouse (Mus musculus) .
Mode of Action
Phosphatidylcholines, including 2-Octadecanoyl-sn-glycero-3-phosphocholine, are key components of cell membranes and play a vital role in maintaining the structural integrity of cells. They also participate in cell signaling, functioning as precursors for intracellular messengers .
Biochemical Pathways
As a phosphatidylcholine, 2-Octadecanoyl-sn-glycero-3-phosphocholine is involved in several biochemical pathways. It is a biosynthetic precursor of the acetylcholine neurotransmitter , which is essential for nerve impulse transmission. It also participates in lipid metabolism and is involved in the formation of lipoproteins, which are responsible for transporting lipids through the bloodstream .
Pharmacokinetics
As a phospholipid, it is likely to be absorbed in the intestines, incorporated into chylomicrons, and transported via the lymphatic system into the bloodstream
Result of Action
The action of 2-Octadecanoyl-sn-glycero-3-phosphocholine at the cellular level results in the maintenance of cell membrane integrity and fluidity. It also contributes to cell signaling processes and the transport of lipids in the body .
Action Environment
The action of 2-Octadecanoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For instance, changes in diet can affect the levels of phosphatidylcholines in the body. Additionally, certain diseases or conditions, such as liver disease or malabsorption syndromes, can impact the body’s ability to metabolize and utilize phosphatidylcholines .
Biochemical Analysis
Biochemical Properties
2-Octadecanoyl-sn-glycero-3-phosphocholine is known to interact with various enzymes and proteins. It is a 2-acyl-sn-glycero-3-phosphoethanolamine in which the acyl group is specified as octadecanoyl (stearoyl) . The nature of these interactions is complex and multifaceted, contributing to its diverse roles in biochemical reactions .
Cellular Effects
The effects of 2-Octadecanoyl-sn-glycero-3-phosphocholine on cells and cellular processes are extensive. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . Its unique chemical properties allow it to form stable bilayers and vesicles, encapsulating drugs and delivering them to specific targets within the body .
Molecular Mechanism
At the molecular level, 2-Octadecanoyl-sn-glycero-3-phosphocholine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2-Octadecanoyl-sn-glycero-3-phosphocholine can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
2-Octadecanoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Octadecanoyl-sn-glycero-3-phosphocholine is transported and distributed through complex mechanisms. It can interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Stearoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with octadecanoic acid. This process can be carried out using various esterification agents such as N,N’-diisopropylcarbodiimide or N,N’-diisopropylcarbodiimide . The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale esterification processes. These processes often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the esterification process and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
2-Stearoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Hydrolysis: The ester bonds in this compound can be hydrolyzed by phospholipases, resulting in the formation of glycerophosphocholine and octadecanoic acid.
Substitution: The phosphocholine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Peroxides and other oxidation products.
Hydrolysis: Glycerophosphocholine and octadecanoic acid.
Substitution: Various substituted phosphatidylcholines depending on the nucleophile used.
Scientific Research Applications
2-Stearoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions and environments.
Biology: This compound is used to investigate the role of phosphatidylcholines in cell membrane structure and function.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its emulsifying properties.
Comparison with Similar Compounds
2-Stearoyl-sn-glycero-3-phosphocholine can be compared with other similar phosphatidylcholines, such as:
1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine: This compound has a hexadecanoyl group at the sn-1 position and an octadecanoyl group at the sn-2 position.
1-Pentadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine: This compound has a pentadecanoyl group at the sn-1 position and an octadecanoyl group at the sn-2 position.
1-Octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine: This compound has an octadecanoyl group at the sn-1 position and an octadecenoyl group at the sn-2 position.
The uniqueness of this compound lies in its specific fatty acid composition, which influences its physical and chemical properties, as well as its biological functions.
Properties
IUPAC Name |
[(2R)-3-hydroxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGPMZRCLCCXAG-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106459 | |
| Record name | (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(0:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4421-58-3 | |
| Record name | (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4421-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPC(0:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)













